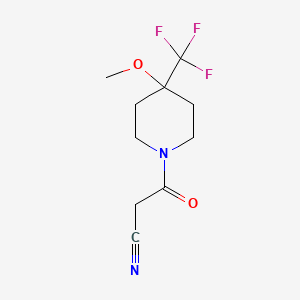
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a complex organic compound characterized by the presence of a piperidine ring substituted with methoxy and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-4-(trifluoromethyl)piperidine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid
- 4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]-(3,3,5-trimethylcyclohexyl)methanone
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.
Propiedades
Fórmula molecular |
C10H13F3N2O2 |
|---|---|
Peso molecular |
250.22 g/mol |
Nombre IUPAC |
3-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H13F3N2O2/c1-17-9(10(11,12)13)3-6-15(7-4-9)8(16)2-5-14/h2-4,6-7H2,1H3 |
Clave InChI |
GVPVBDINWHPKJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN(CC1)C(=O)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
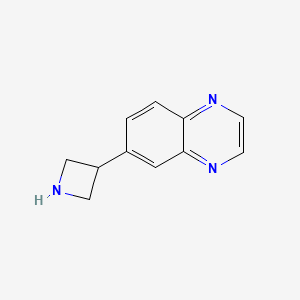
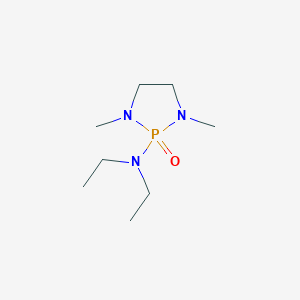
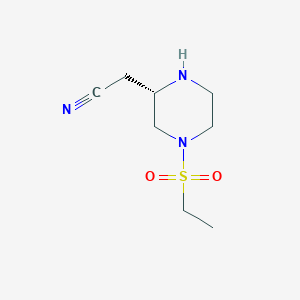

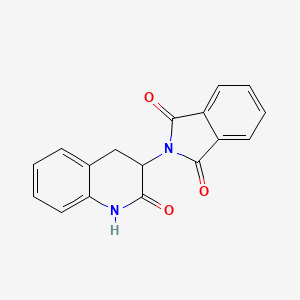

![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
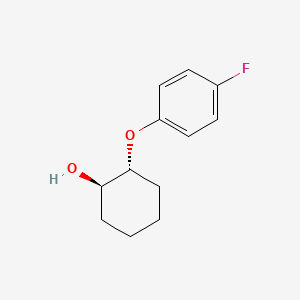
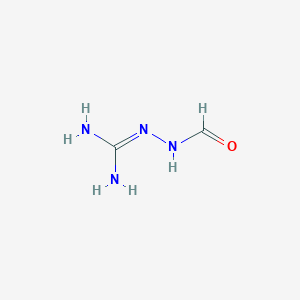

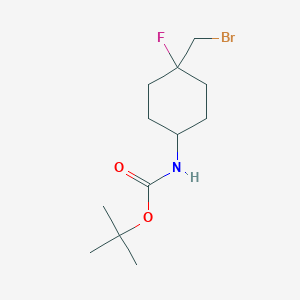
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
